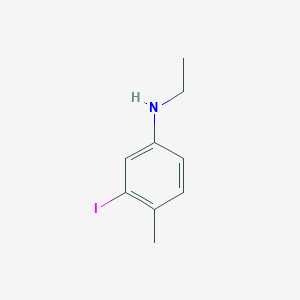

N-ethyl-3-iodo-4-methylaniline

Description

Significance of Aryl Iodides in Synthetic Organic Chemistry

Aryl iodides, or iodoarenes, are organic compounds where an iodine atom is directly attached to an aromatic ring. ontosight.ai They are highly valued as intermediates in organic synthesis due to the unique properties of the carbon-iodine (C-I) bond. ontosight.aithieme-connect.com This bond is the weakest among the carbon-halogen bonds, making the iodine atom an excellent leaving group in a wide variety of chemical transformations. fiveable.me

This high reactivity makes aryl iodides particularly effective substrates in numerous transition-metal-catalyzed cross-coupling reactions. ontosight.ainih.gov These reactions are fundamental to modern synthetic chemistry for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Key examples include:

Suzuki-Miyaura Coupling: Forms carbon-carbon bonds by reacting an aryl halide with an organoboron compound. nih.gov

Heck Reaction: Creates substituted alkenes by coupling aryl halides with alkenes. nih.gov

Sonogashira Coupling: Joins aryl halides with terminal alkynes to form carbon-carbon bonds. nih.gov

Buchwald-Hartwig Amination: A crucial method for forming carbon-nitrogen bonds.

While aryl iodides are generally highly reactive in many palladium-catalyzed reactions, their performance can be complex. organic-chemistry.orgnih.gov For instance, some studies have noted that under certain conditions, particularly at lower temperatures with specific catalyst systems like Pd/PPh₃, aryl iodides can exhibit surprisingly poor reactivity in Suzuki-Miyaura couplings compared to aryl bromides. utas.edu.au Conversely, recent advances have also focused on using gold facs.website and light bohrium.com to catalyze cross-coupling reactions involving aryl iodides, expanding their synthetic utility. The ability to participate in such a diverse array of powerful bond-forming reactions solidifies the importance of the aryl iodide moiety in the synthesis of complex molecules, including pharmaceuticals and advanced materials. ontosight.ai

Overview of Substituted Anilines as Versatile Chemical Intermediates

Aniline (B41778) and its derivatives, known as substituted anilines, are a cornerstone of the chemical industry and academic research. These compounds, characterized by an amino group attached to an aromatic ring, are versatile intermediates used in the synthesis of a vast range of commercial products, including dyes, pigments, polymers, pharmaceuticals, and agrochemicals. researchgate.netbeilstein-journals.org

The synthesis of N-substituted anilines is an active area of research, with methods like the Smiles rearrangement providing pathways to these valuable compounds from phenols. derpharmachemica.comderpharmachemica.com Their role as building blocks is critical; for example, N-cyclopropylanilines are precursors for certain quinoline (B57606) antibiotics. researchgate.net The development of efficient synthetic routes to specifically substituted anilines remains a key objective in medicinal and materials chemistry. beilstein-journals.org

Academic Relevance and Research Objectives for N-ethyl-3-iodo-4-methylaniline

This compound is not a widely commercialized compound but holds significant academic interest as a research chemical. Its value lies in its bifunctional nature, combining a reactive aryl iodide with a substituted aniline. This structure allows it to serve as a versatile building block in the synthesis of more complex molecules. smolecule.com

The primary research objectives for a compound like this compound would likely include:

Exploring Sequential or Orthogonal Reactions: The two functional sites—the C-I bond and the N-H bond (of its precursor) or the nucleophilic nitrogen—could potentially be reacted in a stepwise manner. Researchers could first use the aryl iodide in a cross-coupling reaction and then modify the N-ethylamino group, or vice versa.

Development of Novel Synthetic Methods: The compound could be used as a model substrate to test new catalytic systems or reaction conditions for C-I bond functionalization acs.org or C-N bond formation.

Synthesis of Target Molecules: It can serve as a key intermediate in the multi-step synthesis of targeted molecules for materials science, where its derivatives might possess specific electronic or optical properties, or in medicinal chemistry as a precursor to potential pharmaceutical agents. smolecule.com

The synthesis of this compound itself would likely proceed through the N-ethylation of 3-iodo-4-methylaniline (B1581167). smolecule.com This precursor, 3-iodo-4-methylaniline, is a known compound used in the synthesis of biologically active molecules. sigmaaldrich.com

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₂IN | smolecule.com |

| Molecular Weight | 261.10 g/mol | Calculated |

| IUPAC Name | This compound | chemsrc.com |

| CAS Number | 1152968-60-9 | chemsrc.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H12IN |

|---|---|

Molecular Weight |

261.10 g/mol |

IUPAC Name |

N-ethyl-3-iodo-4-methylaniline |

InChI |

InChI=1S/C9H12IN/c1-3-11-8-5-4-7(2)9(10)6-8/h4-6,11H,3H2,1-2H3 |

InChI Key |

YTCBAJPTQCYTAG-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC(=C(C=C1)C)I |

Origin of Product |

United States |

Synthetic Methodologies for N Ethyl 3 Iodo 4 Methylaniline

Retrosynthetic Analysis and Precursor Selection

Retrosynthetic analysis of N-ethyl-3-iodo-4-methylaniline identifies several potential disconnection points, leading to various synthetic strategies. The most logical disconnections are at the C-N (aryl-nitrogen) bond, the N-C (ethyl-nitrogen) bond, and the C-I (aryl-iodine) bond.

N-C (Ethyl-Nitrogen) Bond Disconnection: This is often the most straightforward approach. It suggests an N-alkylation reaction as the final step. The precursors for this strategy would be 3-iodo-4-methylaniline (B1581167) and an ethylating agent, such as ethyl iodide or diethyl sulfate.

C-I (Aryl-Iodine) Bond Disconnection: This approach considers the introduction of the iodine atom onto an existing N-ethyl-4-methylaniline molecule. This points towards an electrophilic aromatic substitution (iodination) reaction on the N-ethyl-4-methylaniline precursor.

C-N (Aryl-Nitrogen) Bond Disconnection: This strategy, often employed in modern catalytic methods, involves forming the bond between the aromatic ring and the nitrogen atom. This would involve a reaction between a di-substituted benzene (B151609) ring, like 1,3-diiodo-4-methylbenzene or a related halo-toluene, and ethylamine .

Classical Approaches to Substituted Haloanilines

Traditional synthetic methods provide a well-established, albeit sometimes lengthy, route to molecules like this compound. These methods typically involve the sequential introduction of functional groups onto a basic aromatic scaffold.

A common and powerful strategy for introducing an amino group onto an aromatic ring is through nitration followed by reduction. youtube.comchegg.com This multi-step process is a cornerstone of aromatic chemistry.

Nitration: The synthesis could begin with 4-iodotoluene. Electrophilic nitration, typically using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), introduces a nitro group (-NO₂) onto the ring. youtube.com The directing effects of the methyl (ortho-, para-directing) and iodo (ortho-, para-directing) groups would lead to the formation of 3-nitro-4-iodotoluene.

Reduction: The nitro group is then reduced to a primary amine (-NH₂). Common reducing agents for this transformation include metals in acidic media (e.g., tin or iron in HCl) or catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst). youtube.com This step would yield 3-amino-4-iodotoluene, which is 4-iodo-3-methylaniline. The final step would then be N-ethylation as described in section 2.2.3.

Table 1: Typical Reagents for Aromatic Nitration and Reduction

| Transformation | Reagents | Typical Conditions |

| Aromatic Nitration | Concentrated HNO₃ / H₂SO₄ | 0°C to room temperature |

| Nitro Group Reduction | Sn/HCl, Fe/HCl, or H₂/Pd-C | Varies (e.g., reflux for metal/acid) |

This approach involves the direct introduction of an iodine atom onto a pre-existing aniline (B41778) derivative. The amino group and the N-alkyl group are strong activating groups, making the aromatic ring highly susceptible to electrophilic substitution. This high reactivity can, however, lead to challenges in controlling the reaction to achieve mono-substitution at the desired position.

For the synthesis of this compound, this pathway would start with N-ethyl-4-methylaniline. Direct iodination could be attempted using reagents like iodine (I₂) or N-Iodosuccinimide (NIS). mdpi.comresearchgate.net The ortho-directing nature of the N-ethylamino group and the para-directing methyl group would favor substitution at the positions ortho to the amine, leading to the desired 3-iodo product. However, careful control of reaction conditions is necessary to prevent over-iodination.

N-alkylation is a fundamental method for forming C-N bonds. nih.gov In the context of synthesizing this compound, this strategy would involve the reaction of the precursor 3-iodo-4-methylaniline with an ethylating agent. sigmaaldrich.com

The reaction is typically a nucleophilic substitution where the nitrogen atom of the aniline attacks the electrophilic carbon of the ethylating agent. youtube.com A base is often included to neutralize the proton released from the amine, driving the reaction to completion. A significant challenge in this method is preventing over-alkylation, where the initially formed secondary amine reacts further to form a tertiary amine. Using a stoichiometric amount of the alkylating agent or a large excess of the starting aniline can help to favor the desired mono-alkylation product.

Table 2: Common Amine Ethylation Reagents and Conditions

| Ethylating Agent | Base | Solvent | Notes |

| Ethyl iodide (CH₃CH₂I) | K₂CO₃, NaHCO₃ | Acetonitrile (B52724), DMF | Standard SN2 reaction conditions. |

| Diethyl sulfate ((CH₃CH₂)₂SO₄) | K₂CO₃, NaOH | Toluene, Water | Potent but toxic alkylating agent. |

| Ethyl bromide (CH₃CH₂Br) | Triethylamine (Et₃N) | THF, Dichloromethane | Less reactive than ethyl iodide. |

Modern Catalytic Syntheses of this compound

Modern organic synthesis increasingly relies on transition-metal catalysis to form bonds with greater efficiency and selectivity than classical methods.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgrug.nl This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and tolerance of various functional groups. acsgcipr.org

A synthetic strategy for this compound using this methodology would involve coupling an aryl halide with an amine. The most direct application would be the reaction of a dihalo-precursor, such as 1-bromo-3-iodo-4-methylbenzene , with ethylamine . The reaction is catalyzed by a palladium complex, which is generated in situ from a palladium source (like Pd(OAc)₂) and a phosphine (B1218219) ligand (such as BINAP or XPhos). A strong, non-nucleophilic base, like sodium tert-butoxide (NaOtBu), is required to facilitate the catalytic cycle. libretexts.org

The catalytic cycle is understood to involve:

Oxidative Addition: The palladium(0) catalyst adds to the aryl halide, forming a palladium(II) complex.

Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and the base removes a proton from the nitrogen.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the desired C-N bond and regenerating the palladium(0) catalyst. libretexts.org

This method offers a highly efficient and modular route to complex anilines, often providing higher yields and greater functional group compatibility compared to classical approaches. wikipedia.orgresearchgate.net

Table 3: Typical Components for a Buchwald-Hartwig Amination Reaction

| Component | Examples | Function |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalyst |

| Ligand | XPhos, SPhos, BINAP, DPPF | Stabilizes catalyst, facilitates reaction |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates amine, activates catalyst |

| Solvent | Toluene, Dioxane, THF | Provides reaction medium |

Directed Ortho-Metalation and Electrophilic Iodination Protocols

Directed Ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This method relies on the use of a directing metalation group (DMG) that positions a strong base, typically an organolithium reagent, to deprotonate a specific ortho- C-H bond. wikipedia.orguwindsor.caorganic-chemistry.org In the context of synthesizing this compound, the N-ethylamino group can act as a DMG. However, to prevent the abstraction of the acidic N-H proton, the amine is often protected, for example, as a carbamate. The protected aniline then undergoes ortho-lithiation, followed by quenching with an electrophilic iodine source to introduce the iodine atom at the desired 3-position. wikipedia.org

Table 1: Key Steps in Directed Ortho-Metalation for this compound Synthesis

| Step | Description | Reagents and Conditions |

| 1. Protection | The secondary amine of N-ethyl-4-methylaniline is protected to prevent N-H deprotonation. | Boc anhydride (Boc₂O) or benzyl chloroformate (CbzCl) in the presence of a base. |

| 2. Ortho-lithiation | A strong base selectively removes a proton from the position ortho to the directing group. | n-Butyllithium (n-BuLi), sec-butyllithium (s-BuLi), or tert-butyllithium (t-BuLi), often with an additive like TMEDA, at low temperatures (e.g., -78 °C). |

| 3. Iodination | The resulting aryllithium intermediate is reacted with an electrophilic iodine source. | Molecular iodine (I₂), 1,2-diiodoethane, or other iodine electrophiles. |

| 4. Deprotection | The protecting group is removed to yield the final product. | Acidic conditions (e.g., TFA) for Boc group removal or hydrogenolysis for Cbz group removal. |

Electrophilic Iodination represents a more direct approach to the synthesis of this compound. masterorganicchemistry.combyjus.com This reaction involves the direct attack of an electrophilic iodine species on the electron-rich aromatic ring. masterorganicchemistry.combyjus.comchemistrysteps.com The N-ethylamino and methyl groups are both activating and ortho-, para-directing. Since the para position is blocked by the methyl group, iodination is directed to the ortho positions (positions 3 and 5). Achieving mono-iodination at the 3-position requires careful control of reaction conditions to avoid the formation of di-iodinated byproducts.

Common iodinating agents for this purpose include N-iodosuccinimide (NIS), iodine monochloride (ICl), and molecular iodine in the presence of an oxidizing agent. The choice of solvent and the use of a catalytic amount of an acid, such as trifluoroacetic acid, can enhance the reaction rate and regioselectivity. researchgate.net

Photoredox-Catalyzed Functionalizations

Visible-light photoredox catalysis has emerged as a mild and powerful tool for a variety of organic transformations, including C-H functionalization. mdpi.comacs.org This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. acs.org

For the synthesis of this compound, a photoredox-catalyzed approach could involve the generation of an iodine radical from a suitable precursor. This highly reactive radical could then undergo a homolytic aromatic substitution with N-ethyl-4-methylaniline. Alternatively, the photocatalyst could oxidize the aniline to a radical cation, which would then react with an iodine source. mdpi.comresearchgate.net While this method offers the advantage of mild reaction conditions, controlling the regioselectivity of the radical iodination can be a significant challenge.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly processes. acs.orgijtsrd.com Several aspects of the synthetic routes can be evaluated and optimized from a green chemistry perspective.

Atom Economy: Direct C-H iodination methods generally exhibit higher atom economy compared to directed ortho-metalation, which involves the use of protecting groups that are ultimately removed.

Use of Safer Solvents and Reagents: The replacement of hazardous organic solvents with greener alternatives is a key principle. tandfonline.com For instance, exploring water or other benign solvents for electrophilic iodination would be a significant improvement. tandfonline.com Additionally, using less toxic and corrosive iodinating agents is preferred.

Energy Efficiency: Photoredox-catalyzed reactions, which often proceed at room temperature using visible light as an energy source, are generally more energy-efficient than methods requiring cryogenic temperatures (e.g., DoM) or high-temperature reflux. specchemonline.com

Catalysis: The use of catalytic methods, such as in photoredox catalysis or acid-catalyzed electrophilic iodination, is a cornerstone of green chemistry as it reduces the amount of reagents required and minimizes waste generation. ijtsrd.com

Considerations for Stereoselective Synthesis of Analogues (if applicable)

This compound itself is an achiral molecule and therefore does not require stereoselective synthesis. However, if analogues of this compound containing stereocenters were to be synthesized, stereoselective methods would become critical. For instance, if a chiral substituent were introduced at the ethyl group or elsewhere on the molecule, the synthetic strategy would need to be designed to control the formation of the desired stereoisomer. This could involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysts.

Reaction Mechanisms and Chemical Transformations of N Ethyl 3 Iodo 4 Methylaniline

Reactivity of the Aromatic Ring System

The substituents on the benzene (B151609) ring significantly influence its susceptibility to attack by either electrophiles or nucleophiles. The ethylamino and methyl groups are electron-donating, which enhances the ring's nucleophilicity, while the bulky iodine atom has a more complex electronic and steric influence.

The aromatic ring of N-ethyl-3-iodo-4-methylaniline is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the N-ethylamino group and the methyl group. ucalgary.cawikipedia.org These groups increase the electron density of the ring, making it more attractive to electrophiles. wikipedia.org

The N-ethylamino group is a very strong activating group and directs incoming electrophiles to the ortho and para positions. ucalgary.ca In this molecule, the para position is blocked by the methyl group, leaving the two ortho positions (C2 and C6) as potential sites for substitution. The methyl group at C4 is also an activating, ortho, para-director. Its ortho positions are C3 and C5. The C3 position is occupied by iodine, and the C5 position is sterically hindered by the adjacent methyl and iodo groups. The iodine atom itself is a deactivating group but also directs ortho and para. Its ortho positions are C2 and C4 (blocked), and its para position is C6.

The combined effect of these substituents strongly favors electrophilic attack at the C2 and C6 positions, primarily governed by the powerful N-ethylamino group. Reactions such as halogenation or nitration would be expected to yield a mixture of 2- and 6-substituted products. However, the strongly acidic conditions required for reactions like nitration and sulfonation can protonate the basic amino group, forming an anilinium ion. byjus.com This deactivates the ring and can lead to meta-directing products. byjus.com To avoid this and control the high reactivity, the amino group is often protected as an amide (e.g., acetanilide) before carrying out the substitution. ucalgary.ca

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Substituent Group | Position | Activating/Deactivating | Ortho/Para/Meta Directing | Favored Positions for EAS |

|---|---|---|---|---|

| -NHEt | C1 | Strongly Activating | Ortho, Para | C2, C6 (Para is blocked) |

| -I | C3 | Deactivating | Ortho, Para | C2, C6 (Ortho to I is C2) |

| -CH₃ | C4 | Activating | Ortho, Para | C3, C5 (Both hindered/blocked) |

This interactive table summarizes the directing effects of the substituents on the aromatic ring.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to proceed readily, the aromatic ring typically needs to be activated by potent electron-withdrawing groups (such as -NO₂) located ortho or para to the leaving group. wikipedia.orglibretexts.orglibretexts.org These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglibretexts.org

In the case of this compound, the aromatic ring possesses two electron-donating groups (the N-ethylamino and methyl groups). These groups increase the electron density of the ring, thereby deactivating it towards nucleophilic attack. Consequently, the standard SNAr addition-elimination mechanism is generally disfavored for this compound. fiveable.meuomustansiriyah.edu.iq While iodine is an excellent leaving group, the electronic properties of the ring make direct displacement by common nucleophiles challenging under standard conditions. fiveable.me

Transformations Involving the Iodide Functional Group

The carbon-iodine (C-I) bond is the most reactive site for many important synthetic transformations, particularly those catalyzed by transition metals. The relatively low bond strength of the C-I bond makes it susceptible to oxidative addition to a metal center, initiating catalytic cycles for forming new bonds.

Aryl iodides are premier substrates for a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules, pharmaceuticals, and materials. smolecule.com this compound can readily participate in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow the synthesis of biaryl compounds by forming a new carbon-carbon bond at the C3 position.

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgambeed.com This reaction offers a powerful method for C-C bond formation with excellent stereoselectivity. organic-chemistry.org Gold-catalyzed Heck-type reactions with iodoanilines have also been reported. chemrxiv.orgresearchgate.net

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgorganic-chemistry.orgwalisongo.ac.id It is a highly reliable method for the synthesis of arylalkynes and conjugated enynes. libretexts.org

Negishi Coupling: The Negishi reaction couples the aryl iodide with an organozinc reagent. wikipedia.orgorganic-chemistry.org It is known for its high functional group tolerance and its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.orgresearchgate.net

Table 2: Overview of Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(0) catalyst + Base | Substituted Biaryl |

| Heck | Alkene (R-CH=CH₂) | Pd(0) catalyst + Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst + Cu(I) + Base | Arylalkyne |

| Negishi | Organozinc (R-ZnX) | Pd(0) or Ni(0) catalyst | Substituted Arene/Alkene/Alkyne |

This interactive table provides a summary of major cross-coupling reactions applicable to this compound.

Aryl iodides are excellent substrates for carbonylation reactions, where a carbonyl group (C=O) is introduced into the molecule using carbon monoxide (CO) gas. researchgate.net These reactions are typically catalyzed by palladium complexes and provide access to a variety of important carbonyl compounds. acs.orgrsc.org

Depending on the nucleophile present in the reaction mixture, different products can be obtained:

Carboxylation: In the presence of water, the reaction can yield a carboxylic acid.

Esterification: Using an alcohol as the nucleophile results in the formation of an ester.

Amidation: The use of an amine leads to the synthesis of an amide. researchgate.net

Furthermore, reductive carbonylation, which uses a reducing agent like a silane (B1218182) or H₂, can convert the aryl iodide directly into an arylaldehyde. beilstein-journals.orgacs.org Rhodium-based catalysts have also been shown to be effective for this transformation under relatively mild conditions. beilstein-journals.org

Reductive dehalogenation is the process of removing a halogen atom from a molecule and replacing it with a hydrogen atom. For this compound, this would convert it to N-ethyl-4-methylaniline. This transformation can be achieved using various reducing agents, often in the presence of a transition metal catalyst like palladium. This reaction can sometimes occur as a competing side reaction during cross-coupling or carbonylation reactions, particularly if the desired reaction is slow or if hydride donors are present. acs.org

Reactions of the Secondary Amine Functionality

The secondary amine group in this compound is a key site of reactivity, participating in a range of classical and modern organic reactions. Its nucleophilicity and the ability of the nitrogen lone pair to interact with various electrophiles are central to its chemical transformations.

Acylation and Sulfonylation Reactions

The secondary amine of this compound readily undergoes acylation and sulfonylation. These reactions are fundamental for the synthesis of amides and sulfonamides, respectively, which are important classes of compounds in various fields of chemical research.

Acylation: In a typical acylation reaction, this compound is treated with an acylating agent, such as an acyl chloride or an acid anhydride, usually in the presence of a base to neutralize the acid byproduct. The nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This results in the formation of a stable N-acyl-N-ethyl-3-iodo-4-methylaniline (an amide).

Sulfonylation: Similarly, sulfonylation involves the reaction of the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base. The nucleophilic nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable N-sulfonyl-N-ethyl-3-iodo-4-methylaniline (a sulfonamide). The synthesis of sulfonamides from anilines and N-methylanilines is a well-established transformation. wur.nl Recent methods have also explored sulfur-phenolate exchange as a mild alternative to using sulfonyl chlorides for preparing sulfonamides from a wide range of amines, including N-methylanilines. wur.nl

Table 1: Representative Acylation and Sulfonylation Reactions This table is illustrative and based on the general reactivity of secondary anilines.

| Reactant 1 | Reactant 2 | Base | Product Class |

|---|---|---|---|

| This compound | Acetyl Chloride | Pyridine | N-Arylacetamide |

| This compound | Benzoyl Chloride | Triethylamine | N-Arylbenzamide |

| This compound | p-Toluenesulfonyl Chloride | Pyridine | N-Arylsulfonamide |

| This compound | Methanesulfonyl Chloride | NaOH | N-Arylsulfonamide |

N-Alkylation and Quaternization

The nitrogen atom of this compound can be further alkylated, a key step in the synthesis of more complex amines and quaternary ammonium (B1175870) salts.

N-Alkylation: The reaction with an alkyl halide (e.g., methyl iodide or ethyl bromide) can convert the secondary amine into a tertiary amine. researchgate.net These reactions are often carried out in the presence of a base to deprotonate the secondary amine, increasing its nucleophilicity. researchgate.net More advanced methods utilize earth-abundant metal catalysts, such as manganese pincer complexes, to achieve selective N-alkylation of anilines with alcohols. nih.gov Research on the N-methylation of 2-iodo N-methyl aniline (B41778) has shown that such transformations are feasible, although some dehalogenation can occur as a side reaction. nih.gov

Quaternization: Once a tertiary amine is formed, it can undergo a subsequent reaction with an alkyl halide to yield a quaternary ammonium salt. researchgate.net For instance, reaction with excess methyl iodide would lead to the formation of N-ethyl-N,N-dimethyl-3-iodo-4-methylanilinium iodide. This process, known as quaternization, involves the nitrogen's lone pair attacking the alkyl halide, forming a new carbon-nitrogen bond and resulting in a positively charged nitrogen center. researchgate.netrsc.org The rate of quaternization has been found to be higher with increasing temperature. researchgate.net

Table 2: N-Alkylation and Quaternization Pathways This table illustrates the stepwise alkylation based on established reactivity patterns.

| Starting Material | Reagent | Product | Product Class |

|---|---|---|---|

| This compound | Methyl Iodide | N-ethyl-N-methyl-3-iodo-4-methylaniline | Tertiary Amine |

| N-ethyl-N-methyl-3-iodo-4-methylaniline | Methyl Iodide | N-ethyl-N,N-dimethyl-3-iodo-4-methylanilinium iodide | Quaternary Ammonium Salt |

Oxidation Mechanisms of Anilines

The oxidation of N-alkylanilines, including N-ethylaniline derivatives, is a complex process that can yield a variety of products depending on the oxidant and reaction conditions. The general mechanism often involves the initial formation of a radical cation. mdpi.comniscpr.res.in

A one-electron oxidation of the aniline nitrogen atom produces the corresponding aminium radical cation. mdpi.com This intermediate is central to the subsequent reaction pathways. For example, in the electrochemical oxidation of N-ethylaniline, this radical cation can lead to the formation of N,N'-diethylbenzidine through dimerization or p-benzoquinone. mdpi.com Kinetic studies on the peroxomonosulfuric acid oxidation of N-methylaniline suggest a mechanism involving the nucleophilic attack of the amine's lone pair on the electrophilic peroxo oxygen. researchgate.net Similarly, the periodate (B1199274) oxidation of N-ethylaniline in an acetone-water medium has been shown to produce p-benzoquinone as the main product. researchgate.net The oxidation process can be influenced by steric effects; for instance, N-methylaniline reacts faster than N-ethylaniline in some oxidation systems, which is attributed to the smaller steric hindrance of the methyl group. researchgate.net

Condensation and Cyclization Reactions

The structure of this compound allows for its participation in both intermolecular condensation and intramolecular cyclization reactions.

Condensation Reactions: The secondary amine can undergo condensation reactions with carbonyl compounds. For example, a three-component reaction between an aldehyde, an active methylene (B1212753) compound, and an aniline derivative can be promoted by catalysts like titanium(IV) chloride to form polyfunctionalized products. researchgate.net

Cyclization Reactions: The presence of the iodine atom ortho to the N-ethylamino group makes this compound a prime candidate for intramolecular cyclization to form nitrogen-containing heterocycles, such as indolines and related structures. These reactions are often catalyzed by transition metals like palladium. scholaris.ca Radical cyclizations are also a viable pathway; radicals generated from N-allyl-o-iodoarylcarbamates have been shown to undergo 5-endo-trig cyclizations to yield dihydroindoles. pitt.edu Research involving the attempted thermal cyclization of diethyl 2-((3-iodo-4-methylanilino)methylene)malonate, a derivative of 3-iodo-4-methylaniline (B1581167), did not yield the expected 4-oxo-quinoline but instead produced an unexpected 4-aryloxy-quinoline, highlighting the complex reactivity of these systems. researchgate.net

Mechanistic Studies of Specific Reactions Involving this compound

While specific mechanistic studies exclusively on this compound are not widely documented, extensive research on analogous substituted anilines provides a strong framework for understanding its reactive behavior and for designing kinetic experiments.

Kinetic Investigations and Reaction Order Determination

Kinetic studies are crucial for elucidating reaction mechanisms, and the methodologies applied to other anilines are directly applicable to this compound. The order of a reaction, which describes how the rate depends on the concentration of each reactant, is determined experimentally. studymind.co.uk

Table 3: Kinetic Data for Reactions of Analogous Anilines This table presents findings from studies on similar compounds to illustrate the type of data obtained from kinetic investigations.

| Reaction | Substrate | Reactant | Reaction Order (Substrate) | Reaction Order (Reactant) | Overall Order | Ref. |

|---|---|---|---|---|---|---|

| Oxidation | N-ethylaniline | Periodate | 1 | 1 | 2 | researchgate.net |

| Oxidation | N-methylaniline | Peroxomonosulfuric acid | 1 | 1 | 2 | researchgate.net |

| Iodination | Aniline | Iodine | 1 | 1 | 2 | uca.edu |

| Iodination | Substituted Anilines | Pyridinium Iodochloride | 1 | 1 | 2 | tsijournals.com |

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracing the path of atoms or molecular fragments throughout a chemical transformation. While specific isotopic labeling studies on this compound are not extensively documented in publicly available literature, we can postulate logical experimental designs based on the reactivity of analogous compounds. acs.orgacs.org Such experiments are crucial for distinguishing between proposed mechanistic pathways, identifying bond-cleavage events, and determining rate-limiting steps. rsc.org

Hypothetical Labeling Studies:

Deuterium (B1214612) (²H) Labeling: To investigate electrophilic aromatic substitution reactions, the aromatic protons of this compound could be replaced with deuterium. The position of deuterium in the final product would reveal the regioselectivity of the substitution. Furthermore, kinetic isotope effect (KIE) studies, comparing the reaction rates of the deuterated and non-deuterated compounds, could determine if the C-H (or C-D) bond cleavage is the rate-determining step of the reaction. rsc.org A KIE significantly greater than 1 would suggest C-H bond breaking is involved in the slowest step.

Carbon-13 (¹³C) Labeling: The ethyl or methyl carbons could be selectively labeled with ¹³C. This would be particularly useful for studying rearrangement reactions or transformations where the alkyl groups might migrate or be cleaved. For instance, in palladium-catalyzed coupling reactions, ¹³C labeling could confirm that the N-ethyl and C-methyl groups remain intact on the aniline ring.

Nitrogen-15 (¹⁵N) Labeling: Labeling the nitrogen atom with ¹⁵N would allow for precise tracking of the amino group in various reactions. acs.org In nucleophilic substitution reactions where the amino group might act as a nucleophile or in complex cyclization processes, ¹⁵N NMR spectroscopy could be employed to identify the nitrogen-containing intermediates and products unambiguously. whiterose.ac.uk

A hypothetical experiment to probe the mechanism of a coupling reaction is outlined in the table below.

| Experiment Title | Isotopic Label | Labeled Position | Reaction Studied | Analytical Method | Anticipated Finding |

| KIE Analysis of C-H Activation | Deuterium (²H) | Aromatic C-H at position 5 | Palladium-Catalyzed C-H Arylation | Reaction Kinetics (HPLC/GC-MS) | Determine if C-H bond cleavage is the rate-determining step. |

| Alkyl Group Integrity Study | Carbon-13 (¹³C) | Ethyl group (CH₂ or CH₃) | Buchwald-Hartwig Amination | ¹³C NMR Spectroscopy | Confirm the N-ethyl group remains attached to the parent molecule. |

| Nitrogen Atom Fate | Nitrogen-15 (¹⁵N) | Amine (NH) | Synthesis of Heterocycles | ¹⁵N NMR Spectroscopy | Trace the incorporation of the original nitrogen atom into the final heterocyclic ring structure. |

Transition State Analysis and Reaction Coordinate Mapping

Transition state analysis provides critical insights into the energetic barriers and structural nature of the fleeting intermediates that govern a chemical reaction's speed and outcome. For a molecule like this compound, where multiple reaction pathways are possible, computational chemistry offers a powerful tool for mapping reaction coordinates and characterizing transition states. uomustansiriyah.edu.iq

Modern computational methods, particularly Density Functional Theory (DFT), are widely used to model reaction mechanisms. researchgate.net For instance, in a nucleophilic aromatic substitution reaction where a nucleophile replaces the iodine atom, DFT calculations can be employed to locate the transition state structure. smolecule.com The calculations would reveal the geometry of the reacting species at the peak of the energy profile, including critical bond lengths and angles.

A typical reaction to model would be the SₙAr (Nucleophilic Aromatic Substitution) reaction with a nucleophile like methoxide (B1231860). The reaction coordinate map would trace the energy of the system as the methoxide approaches the carbon bearing the iodine, forming a high-energy intermediate (Meisenheimer complex), followed by the departure of the iodide ion.

Hypothetical DFT Calculation Results for SₙAr Reaction:

The table below presents hypothetical activation energies (Ea) calculated using a DFT method (such as B3LYP with a 6-311++G(d,p) basis set) for the reaction of this compound with a generic nucleophile. researchgate.net

| Reaction Pathway | Solvent Model | Calculated Activation Energy (Ea) (kJ/mol) | Transition State Characteristics |

| Nucleophilic attack at C3 | Acetonitrile (B52724) (polar, aprotic) | 110 | Formation of a pseudo-trigonal bipyramidal carbon center; elongation of the C-I bond. |

| Nucleophilic attack at C3 | Toluene (nonpolar) | 145 | Similar geometry to the acetonitrile model but with a higher energy barrier due to lack of solvent stabilization of the charged intermediate. |

| Proton abstraction from N-H | DMSO (polar, aprotic) | 95 | Formation of an N-anion; transition state involves the base and the N-H bond. |

These theoretical calculations help predict which reaction pathway is most favorable under given conditions and guide the design of synthetic experiments. researchgate.net

Photochemical and Electrochemical Reactivity of this compound

The presence of a chromophore (the substituted aniline ring) and a bond susceptible to cleavage (C-I) makes this compound a candidate for interesting photochemical and electrochemical transformations.

Photochemical Reactivity:

Aryl iodides are known to undergo photolytic cleavage of the carbon-iodine bond upon irradiation with UV light, generating an aryl radical and an iodine radical. acs.org In the case of this compound, this photochemical behavior could initiate radical-mediated reactions. The generated N-ethyl-4-methylanilino radical could then participate in various transformations, such as hydrogen abstraction from the solvent or addition to an alkene.

Furthermore, studies on related N,N-dialkylanilines suggest that photoinduced electron transfer (PET) is a likely process. researchgate.net Upon absorbing a photon, the aniline moiety can be excited to a state where it can act as an electron donor. In the presence of a suitable electron acceptor, an electron can be transferred, generating a radical cation of this compound. This reactive intermediate can then undergo subsequent reactions, such as dimerization or reaction with nucleophiles. dcu.ie Photoinduced nickel-catalyzed reactions, which have been applied to other iodoaryl substrates, could also be a viable pathway for transformations like carbohalogenation. rsc.org

Electrochemical Reactivity:

The electrochemical behavior of this compound is expected to be rich, given the electroactive nature of both the aniline and aryl iodide moieties. Anodic oxidation would likely occur at the aniline nitrogen, which is typically the most easily oxidized site in such molecules. nih.gov

Research on the electrochemical coupling of N,N-dimethylanilines has shown that these compounds can undergo electro-oxidative C(sp³)-H/C(sp²)-H cross-coupling. nih.gov By analogy, this compound could be oxidized at a graphite (B72142) anode to form a cationic intermediate. This intermediate could then react with a suitable nucleophile or another aromatic system present in the reaction mixture. The table below summarizes plausible conditions for such a reaction, based on established methods for similar anilines. nih.govkyoto-u.ac.jp

| Parameter | Condition | Purpose/Role |

| Cell Type | Undivided Cell | Simplifies the experimental setup. |

| Anode | Graphite | Provides an inert surface for oxidation. |

| Cathode | Nickel / Platinum | Completes the electrical circuit. |

| Electrolyte | nBu₄NBF₄ | Provides conductivity to the solution. |

| Solvent | CH₃CN (Acetonitrile) | A polar aprotic solvent stable to oxidation. |

| Current/Potential | Constant Current (e.g., 10 mA) | Controls the rate of the electrochemical reaction. |

| Possible Reaction | Dehydrogenative Coupling | Formation of new C-C or C-N bonds via C-H activation. |

Additionally, the iodide itself can be electrochemically oxidized to initiate reactions. For example, electrochemically generated iodine species can mediate transformations like the iodoform (B1672029) reaction or other rearrangements in suitable substrates. rsc.org

Computational and Theoretical Chemistry Studies of N Ethyl 3 Iodo 4 Methylaniline

Electronic Structure Calculations

Density Functional Theory (DFT) for Molecular Geometry and Energy Optimization

No published research is available.

Ab Initio Methods for Electronic Configuration and Frontier Orbital Analysis (e.g., HOMO-LUMO)

No published research is available.

Electrostatic Potential Surface and Charge Distribution Analysis

No published research is available.

Conformational Analysis and Molecular Dynamics Simulations

Rotational Barriers and Potential Energy Surfaces

No published research is available.

Solvent Effects on Molecular Conformation and Reactivity

No published research is available.

Prediction of Reactivity and Reaction Pathways

Computational chemistry offers powerful tools to predict how N-ethyl-3-iodo-4-methylaniline will behave in chemical reactions. By modeling the electron distribution and energies of different molecular states, we can identify the most likely sites for chemical attack and understand the energetic feasibility of various reaction pathways.

The reactivity of an aromatic compound like this compound is governed by the electronic effects of its substituents—the N-ethyl group, the iodine atom, and the methyl group. The interplay of their inductive and resonance effects determines the electron density at different positions on the aniline (B41778) ring, making certain sites more susceptible to either electrophilic or nucleophilic attack.

Electrophilic Attack: The N-ethyl group is an activating, ortho-, para-directing group due to the lone pair on the nitrogen atom, which donates electron density to the ring through resonance. The methyl group is also an activating, ortho-, para-director. Conversely, the iodine atom is a deactivating ortho-, para-director due to its electron-withdrawing inductive effect and electron-donating resonance effect. In electrophilic aromatic substitution, the positions ortho and para to the strongly activating amino group are the most favorable for attack. Given the substitution pattern, the primary sites for electrophilic attack are predicted to be C2 and C6. Computational methods such as the calculation of Fukui indices can quantify these predictions by identifying the sites most susceptible to electrophilic attack.

Nucleophilic Attack: Nucleophilic aromatic substitution is less common for anilines unless a strong electron-withdrawing group is present. However, the iodine atom can act as a leaving group in nucleophilic substitution reactions, particularly in the presence of a catalyst. The site of nucleophilic attack would be the carbon atom attached to the iodine (C3).

Table 1: Predicted Reactivity Sites in this compound

| Type of Attack | Primary Predicted Site(s) | Influencing Factors |

| Electrophilic | C2, C6 | Strong activating effect of the N-ethylamino group. |

| Nucleophilic | C3 | Presence of iodine as a potential leaving group. |

This table is based on established principles of substituent effects in aromatic chemistry.

Computational modeling can be used to map the potential energy surface of a reaction, identifying the transition states and intermediates. For this compound, this could be applied to reactions such as electrophilic substitution or palladium-catalyzed cross-coupling reactions.

For a hypothetical electrophilic substitution reaction, such as nitration, computational models would calculate the energies of the sigma complexes (arenium ions) formed by the attack of the electrophile at different ring positions. The transition state leading to the most stable intermediate would have the lowest activation energy, indicating the most favorable reaction pathway. For instance, the transition state for attack at the C2 or C6 position is expected to be lower in energy than at other positions.

This compound is a potential substrate for various catalytic reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions, utilizing the C-I bond. beilstein-journals.org Computational studies on similar iodo-substituted anilines can shed light on the catalytic cycle.

Density Functional Theory (DFT) calculations can model the key steps of a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. For example, in a Suzuki coupling, the oxidative addition of the C-I bond of this compound to a Pd(0) complex would be the initial step. Computational modeling can determine the energy barrier for this step and how it is influenced by the electronic properties of the aniline derivative. The N-ethyl and methyl groups, being electron-donating, would influence the electron density on the palladium center in the transition state.

Advanced Spectroscopic Property Prediction and Interpretation (Beyond Basic Identification)

Computational methods are invaluable for predicting and interpreting spectroscopic data with a high degree of accuracy, providing insights into the molecule's structure and dynamics.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is sensitive to the molecule's geometry and bonding. DFT calculations can predict the vibrational frequencies and intensities of this compound. asianpubs.orgresearchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and identify different conformers.

The orientation of the N-ethyl group relative to the aromatic ring can lead to different conformers. By calculating the vibrational frequencies for each possible conformer, one can determine the most stable conformation by comparing the theoretical spectra with the experimental one. Key vibrational modes to consider would include the N-H stretch, C-I stretch, and various aromatic C-H and C-C stretching and bending modes. asianpubs.org

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Notes |

| N-H Stretch | 3400-3500 | Sensitive to hydrogen bonding. |

| Aromatic C-H Stretch | 3000-3100 | Multiple peaks expected. |

| Aliphatic C-H Stretch | 2850-2980 | From the ethyl and methyl groups. |

| C=C Aromatic Stretch | 1500-1600 | Characteristic of the benzene (B151609) ring. |

| N-H Bend | 1550-1650 | Can overlap with C=C stretches. |

| C-N Stretch | 1250-1350 | |

| C-I Stretch | 500-600 | A relatively weak and low-frequency band. |

This table is based on typical frequency ranges for substituted anilines and related compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts and coupling constants with remarkable accuracy. nih.gov

For this compound, these predictions would be highly sensitive to the electronic environment of each nucleus. The electron-donating N-ethyl and methyl groups would generally cause upfield shifts (lower ppm) for the aromatic protons, particularly those ortho and para to them. The iodine atom, with its electron-withdrawing inductive effect and "heavy atom" effect, would cause a significant downfield shift for the carbon it is attached to (C3) and influence the shifts of neighboring protons.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Influencing Factors and Notes |

| Aromatic H (C2, C5, C6) | 6.5 - 7.5 | The precise shifts depend on the balance of electronic effects from all substituents. The proton at C2 would be most upfield due to the strong influence of the amino group. |

| N-H | Variable (3.0 - 5.0) | Shift and multiplicity depend on solvent and concentration. |

| -CH₂- (ethyl) | 3.0 - 3.5 (quartet) | Coupled to the -CH₃ of the ethyl group. |

| -CH₃ (ethyl) | 1.2 - 1.5 (triplet) | Coupled to the -CH₂- of the ethyl group. |

| -CH₃ (ring) | 2.0 - 2.5 (singlet) | Typical range for a methyl group on an aromatic ring. |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Influencing Factors and Notes |

| C1 (C-NH) | 145 - 150 | Strongly influenced by the nitrogen atom. |

| C4 (C-CH₃) | 125 - 135 | |

| C3 (C-I) | 90 - 100 | Significant upfield shift due to the heavy atom effect of iodine. |

| C2, C5, C6 | 110 - 130 | Shifts are determined by the combined electronic effects of the substituents. |

| -CH₂- (ethyl) | 40 - 50 | |

| -CH₃ (ethyl) | 14 - 18 | |

| -CH₃ (ring) | 20 - 25 |

These tables present estimated chemical shift ranges based on data for analogous substituted anilines and general principles of NMR spectroscopy.

Applications and Utility of N Ethyl 3 Iodo 4 Methylaniline in Chemical Synthesis and Materials Science

N-ethyl-3-iodo-4-methylaniline as a Versatile Building Block in Organic Synthesis

In the realm of organic synthesis, this compound serves as an important intermediate for producing a range of organic molecules, including those with pharmaceutical and agrochemical applications. smolecule.com The presence of the reactive iodine atom allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental in building complex molecular frameworks.

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry. While direct and extensive research on this compound's role in creating complex heterocyclic rings is not broadly published, its structural analog, 3-iodo-4-methylaniline (B1581167), is known to be a precursor in the synthesis of quinoline (B57606) derivatives. researchgate.net For instance, it can be reacted with diethyl malonate to form an intermediate that, upon cyclization, yields a quinolone structure. researchgate.net This suggests the potential for this compound to be employed in similar synthetic strategies to produce N-ethylated heterocyclic systems. The resulting scaffolds are of interest in the development of new therapeutic agents. google.com

| Reactant | Reagent(s) | Product | Potential Application |

| 3-Iodo-4-methylaniline | Diethyl malonate, then thermal cyclization | Ethyl 6-methyl-7-iodo-4-oxo-quinoline-3-carboxylate | Antimalarial drug development researchgate.net |

This table showcases a reaction of a structural analog, highlighting a potential synthetic route for this compound.

The structure of this compound is well-suited for the construction of advanced aromatic and polyaromatic compounds. The iodine atom facilitates participation in coupling reactions, such as the Suzuki or Sonogashira reactions, to form biaryl compounds and other extended π-systems. smolecule.comoup.com These types of molecules are integral to the field of materials science, particularly for developing new materials with specific electronic or optical properties. smolecule.com Polyaromatic hydrocarbons are fundamental components in various research areas, including chemical biology and materials chemistry. oup.com

Role in Dye Chemistry and Pigment Synthesis

Aniline (B41778) derivatives are historically significant in the synthesis of dyes and pigments. researchgate.net The structural features of this compound, including the amino group and the substituted aromatic ring, suggest its utility in this field.

Azo dyes, characterized by the -N=N- linkage, constitute the largest class of synthetic dyes. researchgate.net Their synthesis typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich partner. rsc.orgresearchgate.net this compound, as a substituted aniline, can theoretically be diazotized and coupled to generate a variety of azo dyes. The final color and properties of these dyes would be influenced by the electronic effects of the ethyl, iodo, and methyl groups. rsc.org The incorporation of heterocyclic moieties into azo dyes is a known strategy to enhance their properties. rsc.org

| Diazonium Salt Precursor | Coupling Component | Azo Dye Feature |

| Aromatic Amine | Phenol, Naphthol, etc. | -N=N- bond |

This table provides a general overview of azo dye synthesis.

Fluorescent dyes and probes are essential tools in biochemical and biophysical research. nih.gov These molecules often contain a fluorophore and a reactive group for covalent attachment. The iodoacetamide (B48618) group, for example, is used to label cysteine residues in proteins. The this compound structure contains a reactive iodine atom that could potentially be functionalized to create such probes. The nitrobenzoxadiazole (NBD) fluorophore is an example of an environmentally sensitive dye component.

Utilization as a Ligand or Precursor in Catalysis

Pre-catalyst Development and Screening

In the development of new catalytic systems, particularly those based on transition metals, it is crucial to test their efficacy and scope using a variety of substrates. This compound serves as an excellent model substrate for screening the activity of pre-catalysts in cross-coupling reactions. unibo.it A pre-catalyst is a stable, air- and moisture-tolerant complex that converts to the active, low-coordinate catalytic species under the reaction conditions. nih.gov The carbon-iodine bond in this compound is highly susceptible to oxidative addition by transition metals like palladium, a key step in many catalytic cycles. smolecule.com

Researchers can use this compound to benchmark the performance of newly developed pre-catalysts under various conditions (e.g., temperature, solvent, base, and ligand). The efficiency of a catalyst system in cleaving the C-I bond and forming a new C-C, C-N, or C-O bond provides critical data on its reactivity. The electronic properties of the N-ethylamino and methyl substituents also influence the reaction, making it a more realistic and informative substrate than simpler aryl iodides. nih.gov This screening process is fundamental to identifying robust and efficient catalysts for broader synthetic applications. nih.govaablocks.com

Table 1: this compound as a Model Substrate in Catalyst Screening for Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Metal Catalyst (Typical) | Potential Product Type | Relevance to Screening |

| Suzuki Coupling | Aryl or Vinyl Boronic Acid/Ester | Palladium (Pd) | Biaryl or Styrenyl Compound | Tests catalyst efficiency for C(sp²)-C(sp²) bond formation. |

| Sonogashira Coupling | Terminal Alkyne | Palladium (Pd) / Copper (Cu) | Aryl Alkyne | Evaluates performance for C(sp²)-C(sp) bond formation, crucial for conjugated materials. |

| Buchwald-Hartwig Amination | Amine | Palladium (Pd) | Diaryl or Alkylaryl Amine | Assesses catalyst's ability to form C-N bonds, relevant to pharmaceuticals and organic electronics. |

| Heck Coupling | Alkene | Palladium (Pd) | Substituted Alkene | Screens for C-C bond formation with alkenes, creating vinyl-substituted anilines. |

| Carbonylative Coupling | Carbon Monoxide, Alcohol/Amine | Palladium (Pd) | Aryl Ester or Amide | Tests catalyst activity for incorporating carbonyl groups. |

Ligand Design for Transition Metal-Catalyzed Processes

The design of ligands is paramount in controlling the reactivity, selectivity, and stability of transition metal catalysts. researchgate.net this compound is a valuable scaffold for the synthesis of novel ligands due to its modifiable structure. The iodine atom is the primary site for elaboration via cross-coupling reactions, allowing for the attachment of various coordinating groups. nih.govsmolecule.com

For instance, a Suzuki coupling reaction can replace the iodine with a phenyl group bearing a phosphine (B1218219) substituent (e.g., diphenylphosphino), creating a phosphine ligand. The aniline nitrogen itself can act as a coordinating atom, making the resulting molecule a potential bidentate (P,N) ligand. Such ligands are highly sought after for their ability to impart asymmetry in catalytic reactions and stabilize reactive metal centers. mit.edu The ethyl and methyl groups on the aniline ring provide steric bulk and influence the electronic properties of the metal center upon coordination, allowing for fine-tuning of the catalyst's behavior. researchgate.net The development of a library of ligands from a common precursor like this compound enables the systematic study of ligand effects on catalytic performance.

Application in Advanced Materials Science

The structural characteristics of this compound make it a promising candidate for the synthesis of advanced organic materials with tailored electronic and optical properties. smolecule.com

Monomer for Functional Polymers (e.g., conductive polymers, optoelectronic materials)

A monomer is a molecule that can react together with other monomer molecules to form a larger polymer chain. ambeed.com this compound can function as a monomer in several polymerization strategies to create functional polymers.

Conductive Polymers: Aniline and its derivatives are well-known precursors to polyaniline, a major class of conductive polymers. researchgate.net The N-ethyl-4-methylaniline units can undergo oxidative chemical or electrochemical polymerization to form a polyaniline-like backbone. The resulting polymer's conductivity and processability would be influenced by the N-ethyl and methyl substituents.

Conjugated Polymers via Cross-Coupling: The iodine atom enables polymerization through transition metal-catalyzed cross-coupling reactions. For example, Sonogashira polymerization with a di-alkyne comonomer or Suzuki polymerization with a diboronic acid comonomer can create fully conjugated polymer backbones. These polymers are of significant interest for optoelectronic applications due to their ability to transport charge and interact with light. researchgate.netfrontiersin.org

Table 2: Polymerization Pathways for this compound

| Polymerization Method | Reaction Type | Reactive Site(s) | Resulting Polymer Type | Potential Application |

| Oxidative Polymerization | Radical Cation Formation | Aniline Ring / Amino Group | Polyaniline Derivative | Conductive Coatings, Sensors |

| Suzuki Polymerization | Pd-Catalyzed Cross-Coupling | C-I Bond (with a di-boronic acid co-monomer) | Conjugated Polymer (e.g., poly(phenylene vinylene) type) | Organic Electronics, OLEDs |

| Sonogashira Polymerization | Pd/Cu-Catalyzed Cross-Coupling | C-I Bond (with a di-alkyne co-monomer) | Conjugated Polymer (poly(arylene ethynylene)) | Optoelectronic Materials, Wires |

Component in Organic Semiconductors and Organic Light-Emitting Diode (OLED) Materials

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of these devices is highly dependent on the chemical structure of the organic materials used. ambeed.com

Derivatives of this compound are promising for these applications. The ability to form extended conjugated systems through polymerization or by coupling to other aromatic cores is essential for efficient charge transport. bldpharm.com The N-ethylaniline moiety is a known hole-transporting group, meaning it can facilitate the movement of positive charges within the material. The ethyl and methyl groups can enhance the solubility of the resulting materials, which is critical for fabricating uniform thin films from solution. Furthermore, the iodine atom can be a site for introducing other functional groups to fine-tune the material's energy levels (HOMO/LUMO) to match the requirements of a specific device architecture. While this specific molecule may not be a final material, it serves as a key intermediate for building more complex structures used in OLEDs and other organic electronic devices. smolecule.comgoogle.com

Supramolecular Assembly and Self-Assembling Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. mdpi.comresearchgate.net Self-assembly is the spontaneous organization of these molecules into ordered structures. ethz.ch this compound possesses several features that enable it to participate in self-assembly.

Hydrogen Bonding: The secondary amine (N-H) group can act as a hydrogen bond donor, interacting with acceptors on neighboring molecules.

π-π Stacking: The electron-rich aromatic ring can stack with other aromatic systems through π-π interactions.

Halogen Bonding: The iodine atom is a particularly effective halogen bond donor. It can form strong, directional interactions with electron-donating atoms (like oxygen or nitrogen) on adjacent molecules, guiding the formation of specific, predictable architectures.

These non-covalent forces can direct the molecules to arrange themselves into well-defined one-dimensional chains, two-dimensional sheets, or three-dimensional networks. mdpi-res.com Controlling this self-assembly is a powerful bottom-up approach to creating nanostructured materials with applications in catalysis, sensing, and molecular electronics.

Table 3: Potential Non-Covalent Interactions for Supramolecular Assembly

| Interaction Type | Structural Feature Involved | Strength | Directionality | Potential Role in Assembly |

| Hydrogen Bonding | N-H group (donor) | Moderate | High | Formation of chains or sheets. |

| π-π Stacking | Aromatic Ring | Weak | Moderate | Stabilizes layered structures. |

| Halogen Bonding | C-I group (donor) | Moderate to Strong | High | Provides directional control for crystal engineering. |

| Van der Waals Forces | Ethyl and Methyl Groups | Weak | Low | Contributes to overall packing efficiency. |

Environmental Degradation Pathways of N Ethyl 3 Iodo 4 Methylaniline Excluding Ecotoxicity

Photolytic Degradation Mechanisms

Photolytic degradation, or photodegradation, is the breakdown of molecules by light energy. This process can occur directly, when the molecule itself absorbs light, or indirectly, through reactions with photochemically generated reactive species.

Direct Photolysis Pathways under Varied Irradiation Conditions

Direct photolysis occurs when a chemical absorbs light at a wavelength present in sunlight (greater than 290 nm). For a molecule like N-ethyl-3-iodo-4-methylaniline, the aromatic ring and the carbon-iodine (C-I) bond are the most likely sites of photochemical activity.

The primary pathway for the direct photolysis of haloaromatic compounds is often the cleavage of the carbon-halogen bond. nih.govacs.org In the case of this compound, the C-I bond is the weakest bond in the molecule and is susceptible to cleavage upon absorbing sufficient light energy. This cleavage can proceed through two main mechanisms:

Homolytic Cleavage: The C-I bond breaks symmetrically, with each atom retaining one of the bonding electrons. This generates an aryl radical and an iodine radical. The aryl radical is highly reactive and can abstract a hydrogen atom from the surrounding medium (e.g., water) to form N-ethyl-4-methylaniline.

Heterolytic Cleavage: The C-I bond breaks asymmetrically, with the iodine atom taking both electrons to form an iodide ion (I⁻) and an aryl cation. acs.orgrsc.org This phenyl cation is extremely reactive and would be rapidly attacked by nucleophiles in the environment, such as water, to form hydroxylated products like N-ethyl-3-hydroxy-4-methylaniline.

The prevalence of each pathway depends on factors like the solvent polarity and the light wavelength. acs.org In aqueous environments, both pathways are plausible.

Table 1: Potential Products of Direct Photolysis of this compound

| Initiating Reaction | Intermediate Species | Potential Final Product | Influencing Conditions |

| Homolytic C-I Bond Cleavage | Aryl radical, Iodine radical | N-ethyl-4-methylaniline | Non-polar media, presence of H-donors |

| Heterolytic C-I Bond Cleavage | Aryl cation, Iodide ion | N-ethyl-3-hydroxy-4-methylaniline | Polar, protic solvents (e.g., water) |

Indirect Photodegradation via Reactive Oxygen Species

In natural waters, sunlight interacts with substances like dissolved organic matter (DOM) and nitrate (B79036) ions to produce highly reactive oxygen species (ROS), including hydroxyl radicals (•OH) and singlet oxygen (¹O₂). acs.orgescholarship.orgunito.it These ROS can significantly accelerate the degradation of organic pollutants that may not efficiently absorb sunlight themselves.

Reaction with Hydroxyl Radicals (•OH): The hydroxyl radical is a powerful, non-selective oxidant. It can react with this compound in several ways. The most probable reactions are addition to the aromatic ring to form hydroxylated intermediates, or hydrogen abstraction from the N-ethyl group or the methyl group. acs.org These initial reactions lead to a cascade of further oxidation and potential ring-opening.

Reaction with Singlet Oxygen (¹O₂): Singlet oxygen is a more selective oxidant than the hydroxyl radical. It typically reacts with electron-rich moieties. For this compound, the aniline (B41778) nitrogen and the activated aromatic ring are potential reaction sites, which can lead to the formation of oxidized products. escholarship.orgscispace.com

The rates of these indirect photodegradation processes are dependent on the concentration of ROS in the water, which in turn is affected by water chemistry, DOM content, and sunlight intensity. researchgate.net

Biotransformation Pathways and Mechanisms

Biotransformation, the chemical alteration of a substance by living organisms, is a critical pathway for the degradation of many organic pollutants in soil and water.

Microbial Degradation Mechanisms and Metabolite Identification

Microorganisms have evolved diverse enzymatic systems to break down aromatic compounds. For substituted anilines, a common initial step in aerobic degradation is oxidation of the aromatic ring. frontiersin.org

A key enzyme class, aniline dioxygenase , can hydroxylate the aromatic ring to form a substituted catechol. In the case of this compound, this would likely result in the formation of an iodinated and alkylated catechol. This catechol intermediate is then susceptible to ring cleavage by other dioxygenase enzymes, breaking open the aromatic ring and leading to smaller, more easily metabolized organic acids.

Other potential microbial transformations include:

N-dealkylation: The ethyl group attached to the nitrogen could be enzymatically removed, yielding 3-iodo-4-methylaniline (B1581167). rsc.org

Dehalogenation: Microbes can enzymatically cleave the carbon-iodine bond, a process known as dehalogenation. nih.govnih.govresearchgate.net This can occur under both aerobic and anaerobic conditions and would replace the iodine atom with a hydrogen atom, producing N-ethyl-4-methylaniline.

Table 2: Predicted Metabolites from Microbial Degradation of this compound

| Enzymatic Process | Predicted Metabolite |

| Dioxygenation | 4-ethylamino-5-iodo-3-methyl-catechol |

| N-Dealkylation | 3-iodo-4-methylaniline |

| Dehalogenation | N-ethyl-4-methylaniline |

| Combination of Pathways | 4-amino-3-methyl-catechol |

Enzymatic Degradation Pathways

The microbial degradation described above is driven by specific enzymes. Key enzyme families predicted to be involved in the breakdown of this compound include:

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the substrate. Aniline dioxygenases initiate the attack on the aromatic ring, leading to catechols. Catechol 2,3-dioxygenases and catechol 1,2-dioxygenases are responsible for the subsequent ring cleavage. frontiersin.org

Dehalogenases: These enzymes catalyze the removal of halogen atoms. Reductive dehalogenases, for example, replace a halogen with a hydrogen atom. researchgate.net Iodotyrosine deiodinase is a known enzyme that acts on iodinated aromatic compounds, although its environmental role is less characterized. researchgate.net

Monooxygenases (e.g., Cytochrome P450 systems): These enzymes can catalyze N-dealkylation reactions, removing the ethyl group from the nitrogen atom. nih.gov

The expression and activity of these enzymes are dependent on the specific microbial species present and environmental conditions such as oxygen availability and the presence of other nutrients.

Chemical Hydrolysis and Oxidation Pathways

Beyond photolytic and biological processes, abiotic chemical reactions can also contribute to the degradation of pollutants.

Hydrolysis: Hydrolysis is the cleavage of a chemical bond by the addition of water. The N-alkyl bond in N-alkylanilines and the aryl-iodide bond are generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9). google.comtandfonline.com Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.

Oxidation: In some environments, strong chemical oxidants like manganese dioxide (MnO₂) minerals can be present in soils and sediments. The surfaces of these minerals can catalyze the oxidation of substituted anilines. acs.orgosti.gov This process involves the transfer of electrons from the aniline to the manganese oxide, leading to the formation of radical cations and subsequent polymerization or further oxidation products. The rate of this oxidation is highly dependent on pH and the presence of other organic and inorganic compounds. acs.org

Sorption and Desorption Behavior in Environmental Matrices (Focus on chemical interactions and transport)

The sorption of organic compounds to soil and sediment is a complex process influenced by factors such as the chemical's hydrophobicity, the organic carbon content of the matrix, clay mineralogy, and pH. epa.govijfar.orgsemanticscholar.org For N-ethylaniline, a structurally related compound, an estimated organic carbon-normalized sorption coefficient (Koc) of 120 suggests high mobility in soil. nih.gov However, aromatic amines are known to bind to humic substances in soil through a two-phase process: an initial rapid and reversible equilibrium followed by a slower, less reversible binding. nih.gov This suggests that while a portion of this compound may be mobile, a fraction can become strongly bound to soil organic matter over time, reducing its transport potential.

Desorption is the process by which a sorbed chemical is released back into the aqueous phase. The extent of desorption influences the long-term persistence and transport of the compound. For many organic pollutants, desorption can be hysteretic, meaning that the compound is more strongly retained by the soil than predicted by the initial sorption isotherm. nih.gov This can lead to the long-term sequestration of a portion of the chemical in the soil matrix.

Table 1: Predicted Sorption and Desorption Behavior of this compound in Environmental Matrices

| Parameter | Predicted Behavior/Value | Influencing Factors | Rationale/Inference from Analogs |

| Soil Organic Carbon Partition Coefficient (Koc) | Moderate to High | Soil organic matter content | The presence of an iodine atom and alkyl groups likely increases hydrophobicity compared to aniline, leading to stronger sorption. Aromatic amines generally exhibit binding to humic substances. nih.gov |

| Distribution Coefficient (Kd) | Variable | Soil type (organic carbon, clay content), pH | Kd is site-specific and will vary depending on the environmental matrix. Cation exchange with clay minerals can contribute to sorption, especially at lower pH. epa.govsemanticscholar.org |

| Mobility in Soil | Low to Moderate | Sorption strength | Stronger sorption to organic matter and potential for cation exchange would reduce mobility compared to highly mobile compounds. nih.gov |

| Desorption Potential | Likely to exhibit hysteresis | Strength of binding to soil matrix | Aromatic amines often show hysteretic desorption, indicating that a fraction may become irreversibly bound over time. nih.gov |

| Transport via Leaching | Moderate | Water solubility, sorption | While sorption may limit leaching, the compound's potential water solubility could still allow for some downward movement in the soil profile. |

| Transport via Runoff | Possible | Sorption to soil particles | Runoff can transport the compound while it is sorbed to suspended soil particles. |

Identification and Elucidation of Degradation Products and Intermediates

The degradation of this compound in the environment can proceed through various biotic and abiotic pathways, leading to the formation of a range of transformation products and intermediates. While specific degradation studies on this compound are not available, likely pathways can be predicted based on research on other halogenated and N-alkylated anilines.

Abiotic Degradation:

Photodegradation: Substituted anilines can undergo photodegradation in the presence of sunlight. nih.gov This process can involve the cleavage of the carbon-iodine bond or reactions involving the amino group and the aromatic ring. The rate and products of photodegradation are influenced by environmental conditions such as the presence of photosensitizers (e.g., humic substances).

Oxidation: Chemical oxidation can occur in soil and water, mediated by reactive oxygen species or metal oxides. acs.org This can lead to the formation of hydroxylated derivatives and further transformation products.

Hydrolysis: While the amide bond in some aniline derivatives can be susceptible to hydrolysis, the N-ethyl group in this compound is generally stable to hydrolysis under typical environmental conditions. researchgate.net

Biotic Degradation:

Microbial Transformation: Microorganisms play a significant role in the degradation of anilines in the environment. routledge.comoup.comnih.gov Common initial transformation steps include:

N-dealkylation: The ethyl group can be removed to form 3-iodo-4-methylaniline.

Hydroxylation: The aromatic ring can be hydroxylated to form aminophenol derivatives.

Reductive Dehalogenation: The iodine atom may be removed under certain reducing conditions.

Reductive Deamination: Under anaerobic conditions, some halogenated anilines have been shown to undergo reductive deamination, where the amino group is removed, leading to the formation of the corresponding dihalobenzene. oup.comnih.gov In the case of this compound, this could potentially lead to 1-iodo-2-methylbenzene after N-dealkylation.

Polymerization: A significant fate of anilines in the environment is their incorporation into humic substances through oxidative coupling reactions, forming bound residues. nih.gov This process can be mediated by microbial enzymes or abiotic catalysts.

The degradation of this compound is likely to produce a complex mixture of intermediates. The initial products can undergo further transformations, leading to smaller, more polar molecules, or they can polymerize into larger, more complex structures.

Table 2: Plausible Degradation Products and Intermediates of this compound

| Potential Degradation Product/Intermediate | Formation Pathway | Environmental Significance |